1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound that features a unique structural motif combining a chroman and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic structure imparts distinct physicochemical properties, making it a valuable scaffold for drug discovery and development.
Mechanism of Action
Target of Action
The primary targets of 1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one are currently unknown. This compound is structurally related to the piperidine class of compounds, which are known to interact with a wide range of biological targets
Mode of Action
It is known that piperidine derivatives can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, and modulating the activity of the target proteins .
Biochemical Pathways
Given the structural similarity to piperidine derivatives, it is possible that this compound could affect a variety of biochemical pathways, depending on its specific targets .
Pharmacokinetics
These properties are crucial for determining the bioavailability of a compound, as well as its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
The effects would depend on the specific targets of the compound and how it interacts with them .
Action Environment
The action, efficacy, and stability of 1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach is the condensation of a chroman derivative with a piperidine derivative under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the formation of the spirocyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. The choice of solvents, reagents, and catalysts is crucial to minimize environmental impact and enhance process efficiency .
Chemical Reactions Analysis
Types of Reactions: 1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions that may include acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Comparison with Similar Compounds
- Spiro[1-benzofuran-2,4’-piperidin]-3-one
- Spiro[chroman-2,4’-piperidine]-4-yl acetic acid
- Spirocyclic oxindoles
Uniqueness: 1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of a chroman and piperidine ring, which imparts distinct physicochemical properties. This uniqueness makes it a valuable scaffold for drug discovery, offering potential advantages in terms of binding affinity, selectivity, and metabolic stability compared to other spirocyclic compounds .
Properties
IUPAC Name |
1'-(2-ethylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-14(4-2)18(22)20-11-9-19(10-12-20)13-16(21)15-7-5-6-8-17(15)23-19/h5-8,14H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQHELASZAZPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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